

# A Comprehensive Technical Guide to 2-Fluoropentane

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## Compound of Interest

Compound Name: 2-Fluoropentane

Cat. No.: B3392424

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This guide provides an in-depth overview of **2-Fluoropentane**, tailored for researchers, scientists, and professionals in the field of drug development. It covers the systematic IUPAC nomenclature, common synonyms, physicochemical properties, and analytical methodologies.

## IUPAC Nomenclature and Synonyms

The systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is **2-fluoropentane**.<sup>[1][2]</sup> This name is derived from the parent alkane, pentane, with a fluorine atom substituted at the second carbon position.

Due to the presence of a chiral center at the second carbon, **2-Fluoropentane** can exist as two stereoisomers:

- (S)-2-fluoropentane<sup>[3]</sup>
- (R)-2-fluoropentane<sup>[4]</sup>

A variety of synonyms and identifiers are used in literature and chemical databases for **2-Fluoropentane**. These are crucial for comprehensive literature searches and substance identification.

Common Synonyms and Identifiers:

- 2-Pentyl fluoride<sup>[5][6][7]</sup>

- Pentane, 2-fluoro-[1][5][6]
- 2- Fluoropentan[5][6][7]
- CAS Registry Number: 590-87-4[2][5][6]
- PubChem CID: 13299938[1][7]

## Physicochemical Properties

A summary of the key physical and chemical properties of **2-Fluoropentane** is presented in the table below. These properties have been computationally predicted and experimentally determined.

| Property                     | Value                                   | Source(s)       |
|------------------------------|---|-----------------|
| Molecular Formula            | C5H11F                                  | [1][2][3][5][6] |
| Molecular Weight             | 90.14 g/mol                             | [1][3][5][7]    |
| Boiling Point                | 50-56.7 °C                              | [7][8]          |
| Density                      | 0.8 ± 0.1 g/cm <sup>3</sup> (Predicted) | [7]             |
| Flash Point                  | -3.9 ± 11.6 °C (Predicted)              | [7]             |
| Vapor Pressure               | 237.1 ± 0.1 mmHg at 25°C (Predicted)    | [7]             |
| Refractive Index             | 1.353 (Predicted)                       | [7]             |
| XLogP3                       | 2.3                                     | [1][3][5]       |
| Hydrogen Bond Donor Count    | 0                                       | [3][5]          |
| Hydrogen Bond Acceptor Count | 1                                       | [3][5]          |
| Rotatable Bond Count         | 2                                       | [3][5]          |
| Exact Mass                   | 90.084478513 Da                         | [1][3][5]       |
| Complexity                   | 27.1                                    | [3][5]          |

## Experimental Protocols and Analysis

The structural elucidation and purity determination of **2-Fluoropentane** rely on standard analytical techniques. While detailed experimental protocols are proprietary to the conducting laboratories, the general methodologies are outlined below.

### Spectroscopic Analysis:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: Used to determine the proton environment in the molecule. The proton at the C2 position, bonded to the same carbon as the fluorine, will show a characteristic splitting pattern due to coupling with both adjacent protons and the fluorine atom.[\[9\]](#)
  - $^{19}\text{F}$  NMR: Provides information about the fluorine environment and is crucial for confirming the presence and position of the fluorine atom.[\[9\]](#)
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is employed to separate **2-Fluoropentane** from a mixture and to confirm its molecular weight. The mass spectrum is expected to show a molecular ion peak at an  $m/z$  of approximately 90.[\[9\]](#) Common fragmentation patterns include the loss of a fluorine radical or a hydrogen fluoride molecule.[\[9\]](#)

### Elemental Analysis:

- This method is used to verify the elemental composition (%C, %H, %F) of the compound, ensuring it aligns with the molecular formula  $\text{C}_5\text{H}_{11}\text{F}$ .[\[9\]](#)

### Synthesis:

- A documented synthetic route involves the reaction of 2-methoxypentane with acetyl fluoride.[\[5\]](#)

## Logical Relationships in IUPAC Naming

The following diagram illustrates the logical workflow for deriving the IUPAC name "**2-Fluoropentane**".

IUPAC Naming Convention for **2-Fluoropentane**.**Need Custom Synthesis?**

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## References

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